Gold(I)-NHC Complexes: Potency & Cisplatin Resistance Reversal
In a 2024 Organometallics study, four gold(I)-NHC complexes bearing different 7-azaindole ligands were compared head-to-head: 5-fluoro (1), 5-bromo (2), 3-chloro (3), and 3-iodo (4). Complex 4, containing deprotonated 3-iodo-7-azaindole, exhibited the lowest IC₅₀ against the A2780 ovarian cancer cell line (4.4 ± 0.5 μM) and maintained potent activity against cisplatin-resistant A2780R cells (7.4 ± 2.2 μM). Critically, the 5-bromo analog (complex 2) failed against the resistant line with IC₅₀ > 25 μM, while the 3-chloro analog (complex 3) was moderately less potent (A2780 IC₅₀ = 5.0 ± 1.8 μM) [1]. Complex 4 also demonstrated NF-κB and TNF-α inhibition comparable to the anti-inflammatory drug auranofin, a dual activity profile not observed for the other halogen analogs [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against A2780 and cisplatin-resistant A2780R human ovarian cancer cell lines, plus selectivity index (SI) vs. normal MRC-5 fibroblasts |
|---|---|
| Target Compound Data | Complex 4 (3-iodo-7-azaindole): A2780 IC₅₀ = 4.4 ± 0.5 μM; A2780R IC₅₀ = 7.4 ± 2.2 μM; MRC-5 IC₅₀ = 13.6 ± 1.4 μM; SI = 3.1; Resistance Factor (RF) = 1.7 |
| Comparator Or Baseline | Complex 3 (3-chloro-7-azaindole): A2780 IC₅₀ = 5.0 ± 1.8 μM; A2780R IC₅₀ = 7.9 ± 2.4 μM; SI = 3.7; RF = 1.6. Complex 1 (5-fluoro): A2780 IC₅₀ = 7.9 ± 2.4 μM; A2780R IC₅₀ = 12.0 ± 2.1 μM; SI = 2.5. Complex 2 (5-bromo): A2780 IC₅₀ = 9.0 ± 1.4 μM; A2780R IC₅₀ > 25 μM; SI > 2.8. Cisplatin: A2780 IC₅₀ = 16.8 ± 0.3 μM; A2780R IC₅₀ > 50 μM |
| Quantified Difference | Complex 4 is 1.1–2.0× more potent than complexes 1–3 against A2780 and 1.1–3.4× more potent against A2780R. Complex 2 (5-bromo) shows complete loss of activity in the resistant line (IC₅₀ > 25 μM) while complex 4 retains activity at 7.4 μM—a >3.4-fold advantage. |
| Conditions | MTT assay; 24 h incubation; triplicate experiments; A2780 (cisplatin-sensitive), A2780R (cisplatin-resistant), MRC-5 (normal fibroblast) human cell lines |
Why This Matters
For researchers developing metallodrug candidates or studying ovarian cancer, the 3-iodo-7-azaindole ligand confers a demonstrable advantage in both potency and the ability to retain activity in cisplatin-resistant disease models—a critical translational hurdle—whereas the 5-bromo analog fails entirely.
- [1] Belza J, Trávníček Z, Vančo J, Čajan M, Hošek J, Dvořák Z. Gold(I) N-Heterocyclic Carbene Complexes with 7-Azaindoles Demonstrates In Vitro Antiproliferative Effects on Ovarian Cancer Cells and Anti-inflammatory Activity. Organometallics. 2024;43(10):1155–1164. Table 3. doi:10.1021/acs.organomet.4c00093. View Source
